molecular formula C9H14O3 B14229627 8-Hydroxy-1-oxaspiro[4.5]decan-2-one CAS No. 817206-99-8

8-Hydroxy-1-oxaspiro[4.5]decan-2-one

Cat. No.: B14229627
CAS No.: 817206-99-8
M. Wt: 170.21 g/mol
InChI Key: WMJSXNCRAMGKEP-UHFFFAOYSA-N
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Description

8-Hydroxy-1-oxaspiro[45]decan-2-one is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1-oxaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds as starting materials . The reaction conditions typically include the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1-oxaspiro[4.5]decan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

8-Hydroxy-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1-oxaspiro[4.5]decan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the spirocyclic structure can provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-1-oxaspiro[45]decan-2-one is unique due to the presence of both a hydroxyl group and a spirocyclic structure

Properties

CAS No.

817206-99-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

8-hydroxy-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C9H14O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h7,10H,1-6H2

InChI Key

WMJSXNCRAMGKEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CCC(=O)O2

Origin of Product

United States

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